molecular formula C17H15NO B11864327 N-Methyl-4-(naphthalen-1-yloxy)aniline

N-Methyl-4-(naphthalen-1-yloxy)aniline

Cat. No.: B11864327
M. Wt: 249.31 g/mol
InChI Key: HXNIMXXILZKIFI-UHFFFAOYSA-N
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Description

N-Methyl-4-(naphthalen-1-yloxy)aniline is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes a naphthalene ring connected to an aniline moiety through an ether linkage. It is a versatile building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline typically involves the methylation of 4-(naphthalen-1-yloxy)aniline. One common method is the reaction of 4-(naphthalen-1-yloxy)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes can be used to enhance the reaction efficiency . The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(naphthalen-1-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the naphthalene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-4-(naphthalen-1-yloxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-(naphthalen-1-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-(naphthalen-1-yloxy)aniline stands out due to its unique combination of a naphthalene ring and an aniline moiety connected through an ether linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-methyl-4-naphthalen-1-yloxyaniline

InChI

InChI=1S/C17H15NO/c1-18-14-9-11-15(12-10-14)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3

InChI Key

HXNIMXXILZKIFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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